4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate
Overview
Description
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate, also known as Ethyl pyruvate triphenylphosphonium ylide, is a chemical compound with the molecular formula C24H22O4P and a molecular weight of 405.4 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and may require the presence of a base to facilitate the formation of the ylide.
Chemical Reactions Analysis
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate involves its interaction with molecular targets and pathways within cells. The compound’s ylide structure allows it to participate in various chemical reactions, which can modulate biological pathways and processes. Specific molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A common byproduct in reactions involving triphenylphosphine.
Ethyl pyruvate: A precursor in the synthesis of the compound.
Triphenylphosphonium ylides: A class of compounds with similar ylide structures and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXQZFRACBYPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4P- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90798646 | |
Record name | 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90798646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65434-72-2 | |
Record name | 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90798646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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